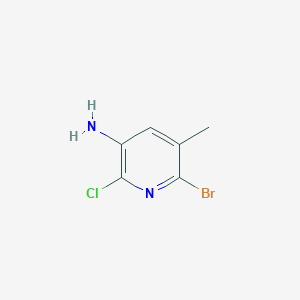

6-Bromo-2-chloro-5-methylpyridin-3-amine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds that form the backbone of many important chemicals, including pharmaceuticals, agrochemicals, and dyes. The presence of halogen atoms on the pyridine ring provides reactive handles for chemists to perform a variety of chemical transformations. These reactions allow for the construction of more complex molecular architectures with desired biological or material properties.

The subject of this article, 6-Bromo-2-chloro-5-methylpyridin-3-amine, is a prime example of a multi-functional halogenated pyridine. The bromine and chlorine atoms offer differential reactivity, enabling selective chemical modifications. For instance, the bromo group is often targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. The chloro group, being generally less reactive in such transformations, can be retained for subsequent modifications or can itself be substituted under more forcing conditions. The amino and methyl groups also influence the electronic properties of the pyridine ring and can be involved in further synthetic steps.

Significance as a Versatile Synthetic Precursor and Key Intermediate in Organic Synthesis

The utility of this compound lies in its role as a versatile precursor for the synthesis of more elaborate molecules. Its structural motifs are found in a range of biologically active compounds, highlighting its potential in drug discovery and development. While specific, publicly documented examples of large-scale synthesis originating from this exact compound are not abundant, the importance of closely related halogenated methyl-aminopyridines is well-established. For instance, similar structures serve as key intermediates in the synthesis of pharmaceuticals. This underscores the potential of this compound as a building block for novel therapeutic agents.

The reactivity of the different substituents on the pyridine ring allows for a modular approach to synthesis. Chemists can selectively react at one position, purify the product, and then perform a reaction at another position, building up molecular complexity in a controlled manner. This step-wise functionalization is a cornerstone of modern organic synthesis.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1823003-95-7 |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.49 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

Overview of Current Research Trajectories and Academic Relevance

Current research involving halogenated pyridines is focused on the development of new synthetic methodologies and the discovery of novel bioactive molecules. While specific research programs centered exclusively on this compound are not extensively documented in mainstream academic literature, the compound is available from several chemical suppliers, indicating its use in ongoing research and development activities, likely within industrial settings for proprietary drug discovery or agrochemical development.

The academic relevance of this compound and its analogs is tied to the broader interest in creating libraries of diverse, drug-like molecules. The ability to perform selective cross-coupling reactions on compounds like this compound is a powerful tool for generating numerous derivatives for biological screening. For example, a study on the related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated its successful use in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives with potential biological activities. bldpharm.com This type of research highlights the general synthetic strategies that are likely being applied to this compound.

Future research will likely focus on expanding the synthetic utility of this compound, exploring new reaction conditions, and synthesizing novel derivatives to probe their biological and material properties. As the demand for new and effective pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is expected to increase.

Properties

IUPAC Name |

6-bromo-2-chloro-5-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPAFSVTDVRIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 6 Bromo 2 Chloro 5 Methylpyridin 3 Amine

Advanced Synthetic Routes to 6-Bromo-2-chloro-5-methylpyridin-3-amine

The construction of a tetrasubstituted pyridine (B92270) ring with a precise arrangement of functional groups, as seen in this compound, requires sophisticated synthetic approaches. These methods must address the challenges of regiochemistry and chemoselectivity to install the bromo, chloro, methyl, and amino groups at the desired C6, C2, C5, and C3 positions, respectively.

Synthetic planning for this compound can envision both convergent and divergent pathways.

Conversely, a divergent strategy begins with a pre-functionalized pyridine core, which is then elaborated through a series of sequential modifications. A plausible divergent route could start from a simpler, commercially available aminopyridine. Subsequent steps would involve regioselective halogenation, methylation, and potentially the introduction of the second halogen. This approach allows for the synthesis of a library of related analogues from a common intermediate by varying the reagents in the final steps. For example, after synthesizing the 6-bromo-5-methylpyridin-3-amine intermediate, a divergent step could be chlorination at the C2 position, while another reaction could introduce a different functional group at that same position.

Achieving the specific substitution pattern of this compound is highly dependent on regioselective and chemoselective control.

Regioselectivity is crucial when introducing substituents onto the pyridine ring. The synthesis of substituted 2-aminopyridines can be challenging, often requiring harsh conditions that lead to mixtures of regioisomers. morressier.com Modern methods, such as those starting from pyridine N-oxides, can offer excellent regioselectivity under milder conditions. morressier.comnih.govsigmaaldrich.com For the target molecule, a potential route could involve the construction of a 2-chloro-5-methyl-3-nitropyridine (B188117) intermediate. The electronic directing effects of the existing chloro, methyl, and nitro groups would then govern the position of a subsequent bromination reaction. The final step would be the reduction of the nitro group to the desired 3-amino group.

Chemoselectivity becomes critical when a molecule possesses multiple reactive sites. The target compound itself has two different halogen atoms: a bromine at C6 and a chlorine at C2. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. nih.govnih.gov This inherent difference in reactivity allows for chemoselective functionalization. For instance, a Suzuki-Miyaura or Buchwald-Hartwig amination reaction could be performed selectively at the C6-bromo position while leaving the C2-chloro position intact for a subsequent, different coupling reaction under more forcing conditions.

The efficiency of any synthetic route to this compound hinges on the optimization of each reaction step. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Consider a key hypothetical step in the synthesis: a palladium-catalyzed C-N coupling (amination) to introduce the amino group at the C3 position of a 3,6-dibromo-2-chloro-5-methylpyridine precursor. Optimization of this step would be critical to ensure high yield and prevent side reactions. A systematic study might explore various palladium precatalysts, phosphine (B1218219) ligands, and bases. The results of such an optimization study are illustrated in the hypothetical data table below.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene (B28343) | 100 | 45 |

| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 68 |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 62 |

| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 75 |

| 5 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 85 |

| 6 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 82 |

As the hypothetical data suggests, changing the solvent from toluene to dioxane (entry 5) and using K₃PO₄ as the base (entry 2) significantly improves the yield. Further optimization could involve lowering the catalyst loading to improve process economy (entry 6).

Elucidation of Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms of this compound is key to predicting its reactivity and developing new applications. Its functionality suggests that palladium-catalyzed cross-coupling reactions would be a primary method for its derivatization.

The two halide substituents on the pyridine ring are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. A critical aspect of the reactivity of this compound in these transformations is the differential reactivity of the C-Br versus the C-Cl bond.

In palladium-catalyzed cycles, the first and often rate-determining step is the oxidative addition of the palladium(0) complex to the carbon-halogen bond. libretexts.org The reactivity order for this step with aryl halides is generally I > Br > Cl > F. libretexts.org Therefore, for this compound, the palladium catalyst is expected to selectively insert into the more labile carbon-bromine bond at the C6 position, leaving the carbon-chlorine bond at C2 untouched under appropriately controlled conditions. This chemoselectivity allows for sequential, site-selective functionalization of the molecule.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. mdpi.com The reaction of this compound with an organoboron reagent would serve as a prime example of its chemoselective reactivity.

The established catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. For this compound, this would occur preferentially at the C6-Br bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) center, displacing the halide and forming a new organopalladium(II) complex. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

This selective mechanism allows for the synthesis of 2-chloro-5-methyl-6-aryl/vinyl-pyridin-3-amine derivatives. The remaining chloro group at the C2 position can then be targeted for a second cross-coupling reaction, often by using a different catalyst system or more forcing reaction conditions, to introduce a second, different substituent.

| Entry | Boronic Acid (R-B(OH)₂) | Expected Product (at C6) | Selectivity (C6 vs C2) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-chloro-5-methyl-6-phenylpyridin-3-amine | High |

| 2 | 4-Methoxyphenylboronic acid | 2-chloro-6-(4-methoxyphenyl)-5-methylpyridin-3-amine | High |

| 3 | Thiophene-2-boronic acid | 2-chloro-5-methyl-6-(thiophen-2-yl)pyridin-3-amine | High |

| 4 | Vinylboronic acid | 6-vinyl-2-chloro-5-methylpyridin-3-amine | High |

The predictable regioselectivity of this process makes this compound a valuable and versatile intermediate for building complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Mechanistic Insights into Heck and Other Cross-Coupling Reactions

The halogen substituents at the C2 and C6 positions of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, including the Heck reaction, initiates with the activation of a Pd(II) precatalyst to a catalytically active Pd(0) species. The catalytic cycle then proceeds through three key steps:

Oxidative Addition: The Pd(0) complex undergoes oxidative addition into the aryl-halide bond (Ar-X). The reactivity for this step generally follows the order Ar-I > Ar-Br > Ar-Cl. In the case of this compound, the C-Br bond is significantly more reactive than the C-Cl bond. Therefore, oxidative addition will selectively occur at the C6-Br bond, leaving the C2-Cl bond intact for potential subsequent transformations. The bromine atom at the 6-position exhibits high reactivity towards oxidative addition with Pd(0) complexes. evitachem.com

Transmetalation (for Suzuki, etc.) or Olefin Insertion (for Heck):

In the Heck reaction , the resulting arylpalladium(II) complex coordinates to an alkene. This is followed by migratory insertion of the olefin into the Aryl-Pd bond. libretexts.orgnih.gov

In the Suzuki reaction , the arylpalladium(II) complex reacts with an organoboron species (e.g., a boronic acid) in the presence of a base. This step, known as transmetalation, transfers the organic group from boron to palladium, generating a diaryl- or aryl-alkylpalladium(II) complex. evitachem.commdpi.com

Reductive Elimination or β-Hydride Elimination:

In the Heck reaction , after migratory insertion, the newly formed alkylpalladium(II) intermediate undergoes β-hydride elimination to yield the final vinylated or arylated alkene product and a hydridopalladium(II) complex. The base present in the reaction mixture then regenerates the Pd(0) catalyst. mdpi.com

In the Suzuki reaction , the diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst, thus completing the catalytic cycle. nih.gov

For this compound, cross-coupling reactions are expected to proceed selectively at the 6-position due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step.

| Step | Heck Reaction | Suzuki Reaction |

| 1. Oxidative Addition | Pd(0) inserts into the C6-Br bond. | Pd(0) inserts into the C6-Br bond. |

| 2. Key Intermediate Step | Coordination and migratory insertion of an alkene. | Transmetalation with an organoboron reagent. |

| 3. Product Formation | β-Hydride elimination. | Reductive elimination. |

| Catalyst Regeneration | Base-assisted regeneration of Pd(0). | Direct regeneration of Pd(0). |

Nucleophilic Substitution Reactions of Halogen and Amine Moieties

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

For this compound, nucleophilic attack can theoretically occur at the C2 (chloro-substituted) or C6 (bromo-substituted) positions. The outcome of this competition is governed by both electronic and steric factors.

Exploration of Regioselectivity in Substitution

Regioselectivity in nucleophilic substitution reactions on dihalopyridines is a well-studied area. Several factors determine which halogen is preferentially displaced:

Leaving Group Ability: In general, the leaving group ability of halogens follows the trend I > Br > Cl > F. Based on this factor alone, the bromide at C6 would be expected to be more readily displaced than the chloride at C2. chemrevise.orgyoutube.comsavemyexams.com

Electronic Activation: SNAr reactions are favored at positions ortho or para to electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer intermediate. The pyridine nitrogen atom itself acts as a strong electron-withdrawing group, activating the ortho (C2, C6) and para (C4) positions. In this molecule, both the C2 and C6 positions are activated by the ring nitrogen.

Steric Hindrance: The C6 position is flanked by a methyl group at C5, while the C2 position is adjacent to the amino group at C3. The steric hindrance around each position can influence the ease of nucleophilic attack.

Reaction Type: The regioselectivity can differ between uncatalyzed SNAr and transition metal-catalyzed processes (e.g., Buchwald-Hartwig amination). In palladium-catalyzed aminations, the selectivity is primarily dictated by the ease of oxidative addition, which strongly favors the C-Br bond over the C-Cl bond. nih.govnih.gov

Studies on related 2,6-dihalopyridines have shown that the nature of other ring substituents and the reaction conditions can finely tune the regioselectivity. researchgate.net For this compound, it is highly probable that palladium-catalyzed nucleophilic substitutions (e.g., amination, etherification) will selectively occur at the C6-Br bond. For uncatalyzed SNAr with strong nucleophiles, while the C-Br bond is a better leaving group, the electronic activation at C2 might also allow for substitution at that position, potentially leading to a mixture of products depending on the nucleophile and reaction conditions.

| Position | Halogen | Leaving Group Ability | Electronic Activation (by Ring N) | Steric Hindrance | Predicted Reactivity (Pd-catalyzed) |

| C2 | Chloro | Lower | High (ortho) | Moderate (from NH2) | Low |

| C6 | Bromo | Higher | High (ortho) | Moderate (from CH3) | High |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. science.gov However, the presence of activating groups can facilitate such reactions.

In this compound, the ring is polysubstituted with both activating and deactivating groups:

Activating Groups: The amino group (-NH2) at C3 is a very strong activating group and is ortho, para-directing. The methyl group (-CH3) at C5 is a weak activating group and is also ortho, para-directing.

Deactivating Groups: The halogens (-Br at C6, -Cl at C2) are deactivating yet ortho, para-directing. The pyridine ring nitrogen is strongly deactivating.

The directing effects of these substituents must be considered. The powerful amino group at C3 will strongly direct incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The C2 position is already substituted with a chloro group.

The C6 position is already substituted with a bromo group.

The C4 position is the only unsubstituted position on the ring.

Therefore, any potential electrophilic aromatic substitution is overwhelmingly likely to occur at the C4 position , which is ortho to the strongly activating amino group and also ortho to the weakly activating methyl group. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. chegg.com

Oxidation and Reduction Pathways of the Pyridine Core and Substituents

The functional groups on this compound present several possibilities for oxidation and reduction reactions.

Oxidation: The primary amino group (-NH2) and the methyl group (-CH3) are the most likely sites for oxidation.

Oxidation of the Amino Group: Primary aromatic amines can be oxidized by various reagents. For instance, strong oxidizing agents like peroxy acids (e.g., m-CPBA) can oxidize aminopyridines to the corresponding nitropyridines. acs.org

Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), although forcing conditions may be required. evitachem.com

Oxidation of the Pyridine Ring: The pyridine ring itself can be oxidized to a pyridine N-oxide by treatment with a peroxy acid. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

Reduction:

Reduction of Halogens (Dehalogenation): Both the bromo and chloro substituents can be removed (hydrodehalogenation) using various reducing agents, such as hydrogen gas with a palladium catalyst (e.g., Pd/C), or reducing agents like lithium aluminum hydride (LiAlH4). evitachem.com Typically, the more reactive C-Br bond would be reduced more readily than the C-Cl bond.

Reduction of the Pyridine Ring: The pyridine ring can be hydrogenated to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., H2 with PtO2 or Rh/C), usually requiring high pressure and temperature.

The specific outcome of an oxidation or reduction reaction will depend heavily on the choice of reagents and reaction conditions, allowing for selective modification of the molecule.

Catalytic Systems and Reagent Selection in Synthesis

The choice of catalytic systems and reagents is crucial for achieving high efficiency and selectivity in the synthesis of derivatives from this compound. This is particularly true for transition metal-catalyzed cross-coupling reactions.

A typical palladium-catalyzed cross-coupling reaction involves a palladium source, a ligand, a base, and a suitable solvent.

Palladium Source: Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)2), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and various palladacycle precatalysts. nih.gov

Base: The base (e.g., K3PO4, Cs2CO3, NaOt-Bu) plays multiple roles, including promoting the transmetalation step in Suzuki reactions and regenerating the active catalyst in the Heck reaction. mdpi.com

Solvent: Solvents like toluene, 1,4-dioxane, and DMF are commonly used, often in combination with water for Suzuki reactions. mdpi.comresearchgate.net

Ligand Effects in Transition Metal Catalysis

The ligand is arguably the most critical component of the catalytic system, as it modulates the steric and electronic properties of the palladium center, thereby influencing the catalyst's stability, activity, and selectivity. researchgate.net

Electronic Effects: Electron-rich ligands (e.g., bulky alkylphosphines like P(tBu)3 or N-heterocyclic carbenes) increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides. mdpi.com Electron-deficient ligands can sometimes be employed to promote other steps in the catalytic cycle. nih.gov

Steric Effects: Bulky ligands can promote reductive elimination, prevent catalyst decomposition (e.g., formation of palladium black), and influence regioselectivity. For C-N coupling reactions, bulky monophosphine ligands from the biarylphosphine class (e.g., XPhos, RuPhos, BrettPhos) have proven to be highly effective, especially for challenging substrates like 2-aminopyridines where the substrate itself can act as a ligand and inhibit the catalyst. nih.gov

Bite Angle: For bidentate ligands like Xantphos, the "bite angle" (the P-Pd-P angle) is a critical parameter. Wide bite angle ligands have been shown to be particularly effective in the amination of aryl chlorides and bromides, promoting efficient C-N bond formation. nih.govnih.gov

The selection of the optimal ligand is often empirical and depends on the specific substrates being coupled. For cross-coupling reactions involving this compound, a bulky, electron-rich biarylphosphine ligand would likely be required to achieve high yields, especially if subsequent coupling at the C2-Cl position is desired.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is a paramount consideration in the synthesis of halogenated pyridinamines as it can profoundly influence reaction rates and the regiochemical outcome of amination reactions. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the principles governing nucleophilic aromatic substitution (SNAr) on related dihalopyridine systems offer valuable insights.

The amination of a dihalopyridine precursor to introduce the 3-amino group is a key transformation. In such reactions, the solvent's polarity, proticity, and coordinating ability can stabilize transition states and intermediates, thereby affecting the reaction kinetics.

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (B52724) (MeCN) are commonly employed in SNAr reactions. Their high dielectric constants can effectively solvate charged intermediates, such as the Meisenheimer complex, which is often formed during the nucleophilic attack of an amine on the dihalopyridine ring. This stabilization lowers the activation energy and accelerates the reaction rate. For instance, in the synthesis of related aminopyridines, DMSO has been shown to facilitate the displacement of a chloro substituent by an amine.

Non-Polar Solvents: Reactions in non-polar solvents like toluene or hexane (B92381) are generally slower for SNAr reactions due to their inability to stabilize charged intermediates. However, in some cases, the use of a non-polar solvent in conjunction with a phase-transfer catalyst can be effective.

The regioselectivity of amination on a precursor like 2,6-dibromo-3-chloro-5-methylpyridine would be a critical factor. The relative reactivity of the chloro and bromo substituents, and their positions relative to the activating/deactivating methyl group and the pyridine nitrogen, will determine the site of nucleophilic attack. The solvent can influence this selectivity by differentially solvating the transition states leading to the different regioisomers. For example, a more polar solvent might favor the displacement of the more electronegative chlorine atom, while steric hindrance from the solvent shell could direct the nucleophile to the less hindered position.

| Solvent Type | Potential Effect on Kinetics | Potential Effect on Selectivity | Example Solvents |

| Polar Aprotic | Generally accelerates reaction rate by stabilizing charged intermediates. | Can influence regioselectivity based on differential stabilization of transition states. | DMF, DMSO, Acetonitrile |

| Polar Protic | Can have competing effects: may decrease nucleophilicity of the amine but facilitate leaving group departure. | Hydrogen bonding can play a crucial role in directing the nucleophile to a specific position. | Water, Ethanol, Methanol |

| Non-Polar | Typically leads to slower reaction rates. | May offer different selectivity profiles compared to polar solvents, especially with phase-transfer catalysis. | Toluene, Hexane |

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including complex heterocyclic compounds like this compound. The focus is on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

Microwave-Assisted Synthesis: A prominent green chemistry technique is the use of microwave irradiation to accelerate chemical reactions. For the synthesis of aminopyridines, microwave-assisted protocols can significantly reduce reaction times from hours to minutes and often lead to higher yields with fewer byproducts. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can enhance reaction rates and selectivity. The synthesis of various aminopyridine and aminopyrimidine derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS), suggesting its applicability for the preparation of this compound.

Use of Greener Solvents: The selection of environmentally friendly solvents is a cornerstone of green chemistry. As mentioned previously, water has been identified as a viable solvent for the selective amination of polyhalogenated pyridines. kg.ac.rs Utilizing water as a solvent eliminates the need for volatile and often toxic organic solvents, simplifying work-up procedures and reducing environmental impact. Other green solvent alternatives include ionic liquids and supercritical fluids, although their application would require specific process development.

Catalytic Approaches: The use of catalysts, particularly those that can be recycled and reused, is another key aspect of green synthesis. While amination reactions can sometimes proceed thermally, the use of a catalyst can allow for milder reaction conditions and improved selectivity. For instance, palladium-catalyzed cross-coupling reactions are widely used for C-N bond formation, though the development of base-metal catalysts (e.g., copper, iron) is a more sustainable long-term goal.

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product (high atom economy) is a fundamental principle of green chemistry. This involves choosing reaction types that are inherently more efficient, such as addition and cycloaddition reactions, over substitution and elimination reactions that generate stoichiometric byproducts. For a multi-step synthesis of this compound, a convergent approach, where different fragments of the molecule are synthesized separately and then combined, can be more atom-economical than a linear synthesis.

| Green Chemistry Approach | Application in Synthesis of this compound | Potential Benefits |

| Microwave-Assisted Synthesis | Acceleration of the amination and/or halogenation steps. | Reduced reaction times, increased yields, fewer side products. |

| Use of Green Solvents | Employing water or other benign solvents for the amination reaction. | Reduced environmental impact, simplified purification. |

| Catalysis | Utilizing recyclable catalysts for C-N bond formation to introduce the amino group. | Milder reaction conditions, improved selectivity, catalyst reusability. |

| Process Intensification | Development of continuous flow processes for key synthetic steps. | Improved safety, better process control, potential for higher throughput. |

Derivatization and Functionalization Strategies of 6 Bromo 2 Chloro 5 Methylpyridin 3 Amine

Synthesis of Novel Pyridine-Based Derivatives Utilizing 6-Bromo-2-chloro-5-methylpyridin-3-amine

The synthesis of novel derivatives from this compound would likely leverage the reactivity of its halogen and amine substituents. Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on pyridine (B92270) rings. For instance, the bromine atom at the 6-position could be a target for palladium-catalyzed cross-coupling with various boronic acids or stannanes to introduce aryl, heteroaryl, or alkyl groups. Similarly, the chloro group at the 2-position could undergo similar reactions, potentially with different selectivity under specific catalytic conditions.

Strategic Introduction of Diverse Functional Groups onto the Pyridine Scaffold

Introducing additional functional groups onto the pyridine scaffold of this compound would likely involve electrophilic aromatic substitution, although the existing electron-withdrawing halogen substituents and the directing effect of the amine group would need to be carefully considered. Nitration, sulfonation, or further halogenation could potentially occur at the vacant 4-position of the pyridine ring. The outcomes of such reactions would be highly dependent on the reaction conditions and the interplay of the electronic effects of the existing substituents.

Transformations of the Primary Amine Group

The primary amine group at the 3-position is a versatile handle for a wide range of chemical transformations. Standard amine chemistry could be employed to generate a variety of derivatives. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. Diazotization of the amine group, followed by Sandmeyer or related reactions, could be used to introduce a variety of substituents, including halogens, cyano, or hydroxyl groups, in its place. Furthermore, the amine could act as a nucleophile in substitution reactions or be a directing group for metallation.

Modification of Halogen Substituents for Further Elaboration

The bromo and chloro substituents on the pyridine ring are key sites for modification. The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a well-established principle that could allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond, enabling sequential couplings where the bromine is displaced first, followed by reaction at the chlorine site under more forcing conditions. Nucleophilic aromatic substitution (SNAr) could also be a viable strategy for replacing one or both halogen atoms with other nucleophiles, such as alkoxides, thiolates, or amines, particularly if the pyridine ring is further activated by electron-withdrawing groups.

Applications in Advanced Organic Synthesis and Material Science

Role as a Crucial Building Block for the Construction of Complex Organic Molecules

The utility of 6-Bromo-2-chloro-5-methylpyridin-3-amine as a foundational element in the synthesis of intricate organic molecules is rooted in the differential reactivity of its halogen substituents. The presence of both a bromo and a chloro group on the pyridine (B92270) ring allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis. sigmaaldrich.com Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling a stepwise and controlled introduction of different substituents. nih.gov

This selective reactivity allows for a modular approach to the construction of complex molecules. For instance, a Suzuki or Stille coupling could be performed selectively at the 6-position (bromine) while leaving the 2-position (chlorine) intact for a subsequent transformation. This sequential functionalization is a powerful strategy for the efficient synthesis of highly substituted pyridine derivatives. The amino group at the 3-position can also be utilized for further derivatization, such as in the formation of amides or through diazotization reactions, adding another layer of synthetic versatility.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

| Step | Reaction Type | Reactive Site | Reagent Example | Product Type |

| 1 | Suzuki Coupling | C6-Br | Arylboronic acid | 6-Aryl-2-chloro-5-methylpyridin-3-amine |

| 2 | Buchwald-Hartwig Amination | C2-Cl | Secondary amine | 6-Aryl-2-(dialkylamino)-5-methylpyridin-3-amine |

| 3 | Acylation | 3-NH2 | Acetyl chloride | N-(6-Aryl-2-(dialkylamino)-5-methylpyridin-3-yl)acetamide |

This table presents a hypothetical reaction sequence based on the known reactivity of similar dihalogenated pyridines.

Utility in the Synthesis of Diverse Heterocyclic Scaffolds and Architectures

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of various fused and substituted heterocyclic systems. Pyridine-fused heterocycles are of significant interest due to their prevalence in biologically active molecules and functional materials. ias.ac.in

The amino group, in conjunction with the adjacent chloro substituent, can be a key functionality for the construction of fused ring systems. For example, condensation reactions of the amino group with suitable bifunctional reagents can lead to the formation of fused imidazopyridines, triazolopyridines, or pyrazolopyridines. Furthermore, the halogen atoms can serve as handles for intramolecular cyclization reactions to form novel polycyclic aromatic systems. The ability to selectively functionalize the bromo and chloro positions adds a level of control to the synthesis of these complex heterocyclic architectures.

Contribution to the Rational Design and Synthesis of Bioactive Compound Frameworks

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceutical agents and bioactive natural products. nih.govnih.gov Its presence in a molecule can significantly influence its pharmacological properties, including metabolic stability and protein-binding interactions. nih.gov Halogenated pyridine derivatives, in particular, are common intermediates in the synthesis of medicinally important compounds. evitachem.com

Precursor for Specialized Pharmaceutical Intermediates and Agrochemicals

The chemical versatility of this compound makes it a valuable precursor for the synthesis of specialized intermediates in the pharmaceutical and agrochemical industries. custchemvip.com Halogenated pyridines are frequently used as starting materials for the production of a wide range of commercial products. youtube.comresearchgate.net

In the pharmaceutical sector, this compound could be a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) where a substituted pyridine core is required. nbinno.com Similarly, in the agrochemical industry, many herbicides, insecticides, and fungicides contain pyridine-based structures. gugupharm.com The specific functional groups of this compound allow for its incorporation into more complex molecules with desired biological activities for crop protection.

Table 2: Examples of Bioactive Scaffolds Potentially Accessible from Halogenated Pyridine Intermediates

| Industry | Bioactive Compound Class | Potential Synthetic Transformation |

| Pharmaceutical | Kinase Inhibitors | Suzuki coupling to introduce aryl groups |

| Pharmaceutical | Antiviral Agents | Nucleophilic substitution of the chloro group |

| Agrochemical | Herbicides | Derivatization of the amino group |

| Agrochemical | Insecticides | Cyclization reactions to form fused heterocycles |

This table provides generalized examples based on the known applications of similar pyridine intermediates.

Potential in the Development of Advanced Materials Precursors

The unique electronic properties of halogenated and nitrogen-containing aromatic compounds make them attractive candidates for applications in material science. ias.ac.in While specific research on this compound in this field is limited, the inherent characteristics of the molecule suggest potential utility as a precursor for advanced materials.

The presence of heteroatoms and halogens can influence the electronic and photophysical properties of organic materials. Pyridine-containing polymers and small molecules have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal complexes with interesting catalytic or magnetic properties. The bromo and chloro substituents on this compound could be utilized for polymerization reactions, such as through cross-coupling polycondensation, to create novel conjugated polymers with tailored electronic properties.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Chloro 5 Methylpyridin 3 Amine

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

DFT calculations serve as a powerful tool to predict the three-dimensional arrangement of atoms and the electronic landscape of a molecule. For 6-bromo-2-chloro-5-methylpyridin-3-amine, these studies would provide foundational data on its stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov Theoretical calculations for similar compounds have successfully determined these values, offering insights into their charge transfer characteristics. researchgate.net

Hypothetical Data Table for HOMO-LUMO Analysis

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Hypothetical Data Table for Reactivity Indices

| Index | Value |

|---|---|

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Global Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. researchgate.net This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Hypothetical Data Table for Electronic Descriptors

| Descriptor | Value |

|---|

| Dipole Moment (Debye) | Value |

Computational Modeling of Reaction Pathways and Transition States

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and predict the most favorable reaction pathways. This is particularly useful in understanding its synthesis and degradation processes.

Prediction of Spectroscopic Parameters via Quantum Chemical Computations

Quantum chemical computations are highly effective in predicting various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical predictions can aid in the interpretation of experimental spectra, confirming the structure of the compound and providing a deeper understanding of its vibrational modes and electronic environment. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Extensive literature searches for dedicated conformational analyses and molecular dynamics simulations specifically focused on this compound did not yield detailed research findings or specific data tables for this compound. Computational studies and theoretical investigations are often directed toward molecules with known biological activity or specific applications that warrant such in-depth analysis. While research exists for structurally related pyridine (B92270) derivatives, direct computational studies on the conformational behavior and dynamic properties of this compound are not publicly available at this time.

Therefore, a detailed discussion, including data tables on dihedral angles, potential energy surfaces, and molecular dynamics, cannot be provided. Further research in the field of computational chemistry would be required to generate and analyze these specific datasets for this compound.

Spectroscopic Characterization and Analytical Methodologies for 6 Bromo 2 Chloro 5 Methylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 6-Bromo-2-chloro-5-methylpyridin-3-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the amine protons, and the methyl protons.

The single aromatic proton (H-4) is anticipated to appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shift would be influenced by the cumulative electronic effects of the bromo, chloro, methyl, and amino substituents on the pyridine (B92270) ring. The protons of the amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but generally appears in the range of δ 3.0-5.0 ppm. The methyl group (-CH₃) protons at the C-5 position would give rise to a sharp singlet, typically in the upfield region of the spectrum, around δ 2.0-2.5 ppm.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | s | 1H | H-4 |

| ~4.5 | br s | 2H | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The pyridine ring contains five carbon atoms, and the methyl group contributes a sixth. The carbons directly attached to electronegative atoms (bromine and chlorine) and the nitrogen of the pyridine ring (C-2 and C-6) are expected to be the most deshielded, appearing at the downfield end of the spectrum. The carbon bearing the amino group (C-3) and the methyl-substituted carbon (C-5) would also have characteristic chemical shifts. The carbon atom at the C-4 position and the methyl carbon would appear at relatively higher field.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 | C-2 |

| ~145 | C-6 |

| ~140 | C-3 |

| ~125 | C-5 |

| ~120 | C-4 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks for the aromatic and methyl protons as they are isolated spin systems (singlets). However, it can be useful to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the aromatic proton (H-4) to its corresponding ¹³C signal (C-4), and a cross-peak between the methyl protons and the methyl carbon.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a calibration curve, provided that a certified internal standard is used. By integrating the signals of the analyte and a standard of known concentration, the absolute quantity of the analyte can be determined with high precision and accuracy. For this compound, a well-resolved singlet, such as that of the aromatic proton or the methyl group, would be suitable for quantification against an internal standard like maleic acid or dimethyl sulfone.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental composition of the ion, which in turn confirms the molecular formula of the compound. For this compound (C₆H₆BrClN₂), the presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to a distinctive cluster of peaks for the molecular ion.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br, ³⁵Cl)]⁺ | 220.9484 |

| [M(⁸¹Br, ³⁵Cl)]⁺ | 222.9464 |

| [M(⁷⁹Br, ³⁷Cl)]⁺ | 222.9455 |

Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for halogenated pyridines may include the loss of a halogen atom, the loss of the methyl group, or cleavage of the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are anticipated in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would likely appear around 3000-3100 cm⁻¹. The C-C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching of the amino group attached to the aromatic ring would likely be observed in the 1250-1350 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. Specifically, C-Cl stretches often appear in the 600-800 cm⁻¹ range, while C-Br stretches are found at lower wavenumbers, generally between 500 and 600 cm⁻¹. core.ac.uk

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The pyridine ring vibrations are expected to produce strong Raman signals. helixchrom.comnih.gov The C-Br and C-Cl bonds, due to their polarizability, should also be Raman active, providing further confirmation of their presence. The symmetric stretching of the pyridine ring, often observed around 990-1030 cm⁻¹, is typically a strong and characteristic band in the Raman spectra of pyridine derivatives. helixchrom.com

Table 2: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Moderate |

| C-H (methyl) | Stretching | 2850-2960 | Moderate |

| C=C, C=N (ring) | Stretching | 1400-1600 | Strong |

| C-N (aromatic amine) | Stretching | 1250-1350 | Moderate |

| C-Cl | Stretching | 600-800 | Strong |

| C-Br | Stretching | 500-600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the electronic nature of the pyridine ring and its substituents.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 250-350 | High |

| n → π | 300-400 | Low to Moderate |

Chromatographic Methods for Purification, Separation, and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds.

Analytical HPLC: For the analytical separation of this compound, reversed-phase HPLC would be a suitable starting point. A C18 or C8 stationary phase would likely provide good retention and separation from impurities. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine compound. biorxiv.orghelixchrom.com Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating compounds with a range of polarities. UV detection would be appropriate, with the detection wavelength set at one of the absorption maxima determined by UV-Vis spectroscopy.

Preparative HPLC: For the purification of larger quantities of this compound, the analytical method can be scaled up to a preparative scale. This involves using a larger column with a higher loading capacity. The mobile phase composition may need to be optimized to improve solubility and recovery of the purified compound. The goal of preparative HPLC is to isolate the target compound with high purity, which can then be confirmed by analytical HPLC and other spectroscopic methods.

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that many pyridine derivatives are amenable to GC analysis, it is a viable method for assessing the purity of this compound. nih.govresearchgate.net

A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a good choice for the separation. The injector and detector temperatures, as well as the oven temperature program, would need to be optimized to achieve good separation and peak shape without causing thermal degradation of the analyte. Flame ionization detection (FID) would provide high sensitivity, while mass spectrometry (GC-MS) would offer the additional advantage of providing mass spectral data for peak identification and confirmation. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a fundamental technique for qualitatively monitoring the progress of a chemical reaction. It allows for the rapid separation of compounds in a mixture, providing a visual assessment of the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC is employed to track the conversion of precursors.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase. The mobile phase, a solvent or a mixture of solvents, ascends the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases.

For compounds like this compound, a common mobile phase consists of a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate (B1210297). The polarity of the solvent system is optimized to achieve a good separation between the starting materials, intermediates, and the final product. The separated spots are visualized, often under UV light, and their retention factor (Rf) values are calculated. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

A hypothetical TLC analysis for monitoring the synthesis of this compound is presented in the table below. This data is representative of a typical reaction progression.

| Time Point | Starting Material Spot (Rf) | Product Spot (Rf) | Observations |

| 0 h | 0.65 | - | Only the starting material is present. |

| 2 h | 0.65 | 0.40 | A new spot corresponding to the product appears. |

| 4 h | Faint | 0.40 | The starting material spot has significantly diminished. |

| 6 h | - | 0.40 | The starting material is fully consumed. |

Stationary Phase: Silica Gel 60 F254 Mobile Phase: Ethyl Acetate/n-Hexane (30:70 v/v)

Advanced Column Chromatography Techniques

Following the completion of the reaction, as confirmed by TLC, the crude product mixture requires purification to isolate this compound from any unreacted starting materials, by-products, or catalysts. Advanced column chromatography, particularly flash chromatography, is the method of choice for this purification on a laboratory scale.

Flash chromatography is a rapid form of preparative column chromatography that utilizes a positive pressure to force the mobile phase through a column packed with a stationary phase, typically silica gel. This technique allows for a much faster and more efficient separation compared to traditional gravity-fed column chromatography.

The selection of the stationary and mobile phases is critical for a successful separation. For substituted pyridines such as this compound, silica gel is a commonly used stationary phase. The mobile phase is often a gradient of solvents, starting with a lower polarity and gradually increasing to a higher polarity. This gradient elution allows for the separation of compounds with a wide range of polarities. A common solvent system for such purifications is a gradient of ethyl acetate in n-hexane.

The purification process involves dissolving the crude reaction mixture in a minimum amount of solvent and loading it onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected as the eluent exits the column. The composition of these fractions is monitored by TLC to identify those containing the pure desired product.

A representative gradient elution protocol for the purification of this compound using flash column chromatography is detailed in the table below.

| Step | Mobile Phase Composition (Ethyl Acetate in n-Hexane) | Volume (Column Volumes) | Compounds Eluted |

| 1 | 5% | 2 | Non-polar impurities |

| 2 | 5% → 20% (linear gradient) | 10 | Separation of less polar by-products |

| 3 | 20% | 5 | Elution of This compound |

| 4 | 20% → 50% (linear gradient) | 5 | Elution of more polar impurities |

This systematic approach, combining TLC for reaction monitoring and advanced column chromatography for purification, is essential for obtaining high-purity this compound for subsequent chemical transformations and analyses.

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Catalytic Transformations for Derivatization

The derivatization of the 6-Bromo-2-chloro-5-methylpyridin-3-amine core structure is fundamental to its application in medicinal and materials chemistry. While established methods like Suzuki and Buchwald-Hartwig cross-coupling reactions are effective, future research will likely concentrate on developing next-generation catalytic systems that offer improved efficiency, broader substrate scope, and enhanced functional group tolerance.

A significant area of investigation will be the design of novel ligands for transition metal catalysts, particularly palladium and copper. These new ligands could enable reactions at lower catalyst loadings, milder reaction temperatures, and with a wider array of coupling partners. For instance, palladium-catalyzed Suzuki cross-coupling has been successfully used to synthesize a series of 5-aryl-2-methylpyridin-3-amine derivatives from the related compound 5-bromo-2-methylpyridin-3-amine. mdpi.comresearchgate.net Future work on this compound could expand upon this by exploring catalysts that allow for selective coupling at either the bromo or chloro position, providing a powerful tool for sequential functionalization.

Furthermore, research into C-H activation presents a promising avenue for derivatization. nih.govacs.org Catalytic systems that can directly functionalize the C-H bonds of the pyridine (B92270) ring or its substituents would offer a more atom-economical approach compared to traditional cross-coupling methods, which require pre-functionalized starting materials.

Table 1: Potential Catalytic Transformations for Future Research

| Catalytic System | Target Transformation | Potential Advantages |

| Advanced Pd/Ligand Complexes | Selective Cross-Coupling (Br vs. Cl) | Controlled, sequential derivatization |

| Novel Cu-based Catalysts | Amination, Etherification | Access to diverse functional groups |

| Rh/Ir-based Catalysts | C-H Activation/Functionalization | High atom economy, novel bond formation |

| Photocatalysis | Radical-based Transformations | Mild reaction conditions, unique reactivity |

Exploration of Cascade and One-Pot Reactions Involving this compound

To enhance synthetic efficiency and reduce waste, the development of cascade or one-pot reactions is a critical future direction. These processes, where multiple bond-forming events occur in a single reaction vessel, streamline synthetic sequences by eliminating the need for isolating and purifying intermediate compounds.

For a molecule like this compound, with its multiple reactive sites (amino group, bromo and chloro substituents), the potential for designing elegant cascade reactions is significant. For example, a one-pot sequence could involve an initial cross-coupling at the bromine position, followed by an intramolecular cyclization involving the amino group to construct complex heterocyclic scaffolds. The principles for such one-pot sequences have been demonstrated in the synthesis of other highly substituted pyridine derivatives. nih.gov The development of such strategies would significantly accelerate the synthesis of complex molecules derived from this starting material.

Integration of Computational Design with Experimental Synthesis for Targeted Compound Development

The synergy between computational chemistry and experimental synthesis is becoming an indispensable tool for modern drug discovery and materials science. In the context of this compound, computational methods like Density Functional Theory (DFT) can be employed to predict the reactivity of different sites on the molecule, model reaction mechanisms, and forecast the electronic properties of potential derivatives.

DFT studies have been effectively used to analyze the frontier molecular orbitals, reactivity indices, and molecular electrostatic potential of similar pyridine derivatives, helping to rationalize reaction pathways. mdpi.comresearchgate.netresearchgate.net Applying these computational tools to this compound can guide the rational design of new target molecules with specific electronic or biological properties. By predicting the outcomes of potential reactions and the characteristics of the resulting products, researchers can prioritize synthetic efforts, saving time and resources. This integrated approach allows for a more targeted and efficient exploration of the chemical space accessible from this versatile building block.

Advancements in Analytical Methodologies for Complex Reaction Mixtures

As more complex derivatization and cascade reactions are developed, the need for advanced analytical techniques to characterize the resulting intricate mixtures becomes paramount. Future research must include the development and application of sophisticated analytical methodologies to monitor reaction progress, identify byproducts, and fully characterize novel compounds.

Techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) will be essential for identifying components in complex reaction matrices. Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC), will be crucial for the unambiguous structural elucidation of novel, complex derivatives. For solid-state applications, techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis could be used to study the morphology and elemental composition of new materials derived from the compound. nih.gov

Investigation of this compound within Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.net The investigation of this compound and its derivatization reactions in flow chemistry systems represents a significant frontier for future research.

The use of packed-bed reactors with heterogeneous catalysts, for example, could facilitate catalyst recovery and reuse, making cross-coupling reactions more sustainable and cost-effective. acs.org Flow systems can also enable the use of reaction conditions, such as high temperatures and pressures, that are often difficult or hazardous to achieve in batch reactors, potentially unlocking new reaction pathways and improving yields. nih.gov Transferring the synthesis of pyridine derivatives to continuous flow platforms has already shown success in improving reaction kinetics and processing rates. researchgate.netnih.gov Applying this technology to the chemistry of this compound could lead to more efficient, safer, and scalable production of its valuable derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-2-chloro-5-methylpyridin-3-amine with high purity?

The synthesis typically involves sequential halogenation and functional group modifications. For example:

- Step 1 : Start with a pyridine precursor (e.g., 5-methylpyridin-3-amine) and perform bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .

- Step 2 : Introduce chlorine at the 2-position via electrophilic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Confirm purity via HPLC or GC-MS .

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : The aromatic protons adjacent to Br and Cl show deshielding (δ ~8.2–8.5 ppm for H-4; δ ~7.8 ppm for H-5). The methyl group at position 5 appears as a singlet (~δ 2.3 ppm) .

- IR : N-H stretching (3300–3500 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹) are diagnostic .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 235/237 (Br/Cl isotopic pattern) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound in cross-coupling reactions?

- Suzuki Coupling : The bromine atom at position 6 is more reactive than chlorine in Pd-catalyzed reactions. Use Pd(PPh₃)₄ with arylboronic acids in THF/water (80°C) for selective coupling at Br .

- Protection of Amine : Protect the amine group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during catalysis .

- Ligand Effects : Bulky ligands (e.g., XPhos) improve selectivity for Br over Cl in coupling reactions .

Q. How do substituents (Br, Cl, Me) influence electronic properties and reactivity in nucleophilic aromatic substitution (NAS)?

- Electronic Effects : The electron-withdrawing Br and Cl groups activate the ring for NAS at positions ortho/para to themselves. The methyl group (electron-donating) deactivates position 5 but stabilizes intermediates via hyperconjugation .

- DFT Insights : Calculations using the B3LYP functional (as in Colle-Salvetti methods) show reduced electron density at position 4, favoring attack by nucleophiles like methoxide .

- Kinetic Control : Chlorine’s lower electronegativity compared to bromine allows selective displacement under milder conditions (e.g., NaOMe in MeOH at 60°C) .

Q. What computational methods predict reactivity or biological interactions of derivatives?

- DFT Studies : Use Gaussian with the B3LYP/6-31G(d) basis set to calculate Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking : Autodock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinases), leveraging the amine group’s hydrogen-bonding potential .

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate reaction pathways in solvents like DMSO or water .

Methodological Notes

- Contradictions : Some synthesis routes propose bromination before chlorination , while others reverse the order depending on precursor availability . Validate via small-scale trials.

- Data Limitations : Spectral data for exact compound is sparse; extrapolate from analogs like 3-Amino-6-bromopyridine and 5-Bromo-2-chloro-6-methylpyridin-3-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.